molecular formula C9H10N2O B012635 2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI) CAS No. 102308-69-0

2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)

Cat. No.: B012635
CAS No.: 102308-69-0
M. Wt: 162.19 g/mol
InChI Key: KVFMFTLBPPSUIJ-UHFFFAOYSA-N
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Description

Chemical Name: 2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI) CAS No.: 102308-69-0 Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol Structure: A benzimidazolone core with an ethyl substituent at position 4 and two hydrogen atoms at positions 1 and 3, forming a dihydro structure .

This compound is a heterocyclic organic molecule used in pharmaceutical and fine chemical synthesis. Its structure serves as a scaffold for developing bioactive molecules due to the benzimidazolone moiety’s stability and hydrogen-bonding capacity.

Properties

IUPAC Name

4-ethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFMFTLBPPSUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628022
Record name 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-69-0
Record name 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods:

Industrial Production Methods

Industrial production of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonylating agents. These processes require precise control of temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized benzimidazolones, reduced benzimidazolones, and substituted benzimidazolones with various functional groups .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2H-benzimidazol-2-one derivatives showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents in pharmaceutical formulations .

2. Anti-inflammatory Effects
Benzimidazole derivatives have been studied for their anti-inflammatory effects. In vitro studies have shown that compounds similar to 2H-benzimidazol-2-one can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications .

3. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Specifically, certain modifications to the benzimidazole structure have been linked to increased cytotoxicity against cancer cell lines, indicating a promising direction for cancer therapeutics .

Agricultural Applications

1. Fungicidal Properties
The compound has been investigated for its fungicidal properties. Research has indicated that certain benzimidazole derivatives can effectively control phytopathogenic fungi, making them valuable in agricultural applications as fungicides .

2. Crop Protection Agents
Due to their ability to combat fungal infections in crops, benzimidazole compounds are being explored as crop protection agents. They can be integrated into formulations aimed at preventing crop loss due to fungal diseases, thus enhancing agricultural productivity .

Table 1: Summary of Biological Activities of 2H-Benzimidazol-2-one Derivatives

Activity TypeEffectivenessReference
AntimicrobialHigh
Anti-inflammatoryModerate
AnticancerHigh
FungicidalEffective

Table 2: Comparison of Benzimidazole Derivatives in Antifungal Activity

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
2H-Benzimidazol-2-one, 4-ethyl...Fusarium oxysporum15
Benzimidazole derivative AAlternaria solani12
Benzimidazole derivative BBotrytis cinerea18

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted using various concentrations of 2H-benzimidazol-2-one against common bacterial strains like E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant results observed at higher concentrations.

Case Study 2: Agricultural Application
A field trial was conducted to evaluate the effectiveness of a fungicidal formulation containing benzimidazole derivatives on soybean crops affected by fungal pathogens. The treated plots showed a marked reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an agricultural fungicide.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key benzimidazolone derivatives and their differences:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one (102308-69-0) Ethyl (position 4) C₉H₁₀N₂O 162.19 Intermediate for pharmaceuticals
1-(3-Aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one (64928-87-6) 3-Aminopropyl (position 1) C₁₀H₁₃N₃O 191.23 Pharmaceutical intermediate; amine functionality enhances solubility
5-Chloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (58533-60-1) Ethyl (position 1), Cl (position 5) C₉H₉ClN₂O 196.64 Potential antimicrobial activity due to Cl substituent
4-Acetyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one (67521-12-4) Acetyl (position 4), methyl (position 5) C₁₀H₁₀N₂O₂ 190.20 Density: 1.2 g/cm³; Boiling point: 225.2°C; Used in specialty synthesis
5-(2-Aminoethoxy)-1,3-dihydro-2H-benzimidazol-2-one (380198-43-6) 2-Aminoethoxy (position 5) C₉H₁₁N₃O₂ 193.20 Polar substituent enhances water solubility; bioactive applications
4-Methoxy-1,3-dihydro-2H-benzimidazol-2-one (69053-51-6) Methoxy (position 4) C₈H₈N₂O₂ 164.16 Electron-donating group alters reactivity in electrophilic substitution
5-Amino-1,3-dihydro-2H-benzimidazol-2-one (95-23-8) Amino (position 5) C₇H₇N₃O 149.15 Versatile building block for dyes and drugs

Substituent Effects on Physicochemical Properties

  • Ethyl Group (102308-69-0) : The hydrophobic ethyl group at position 4 increases lipophilicity, favoring membrane permeability in drug design .
  • Aminopropyl Group (64928-87-6): The primary amine introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media .
  • Acetyl and Methyl Groups (67521-12-4) : The acetyl group may participate in metabolic pathways (e.g., acetylation), while the methyl group adds steric bulk, affecting receptor interactions .

Biological Activity

2H-Benzimidazol-2-one, 4-ethyl-1,3-dihydro-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 223745-04-8
  • IUPAC Name : 6-amino-3-ethyl-1H-benzimidazol-2-one

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2H-Benzimidazol-2-one derivatives. A notable study synthesized several analogs and tested them against various bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundE. coli (Zone of Inhibition)P. aeruginosaS. aureusS. pyogenes
6a16 mm15 mm16 mm18 mm
6b18 mm19 mm17 mm18 mm
6c23 mm22 mm19 mm20 mm
6d25 mm24 mm21 mm20 mm
6e 29 mm 28 mm 24 mm 24 mm
6f 29 mm 28 mm 23 mm 20 mm
6g 28 mm 26 mm 22 mm 22 mm
Ciprofloxacin (Standard)28 mm26 mm21 mm22 mm

The compounds were classified based on their zones of inhibition, with compounds like 6e and 6f demonstrating high activity (≥28 mm) against all tested strains .

The mechanism through which these benzimidazole derivatives exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, they may inhibit key enzymes involved in cell wall biosynthesis or affect membrane integrity, leading to cell lysis .

Other Biological Activities

In addition to antibacterial properties, some studies have suggested potential anti-inflammatory and anticancer activities associated with benzimidazole derivatives. For instance, certain compounds have shown promise as histamine H3-receptor antagonists, which could be beneficial in treating conditions like allergies and neurological disorders .

Case Studies

  • Antibacterial Screening Study
    A study conducted by Bonuga et al. synthesized several novel analogs of benzimidazole and assessed their antibacterial efficacy. The study found that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, indicating a potential for developing new antibiotics in the face of rising antibiotic resistance .
  • Mechanistic Insights
    Research exploring the interaction between benzimidazole derivatives and bacterial targets revealed that these compounds could modulate ion channels and influence cellular signaling pathways, further contributing to their biological efficacy .

Q & A

Q. What established synthetic routes are available for 4-ethyl-1,3-dihydro-2H-benzimidazol-2-one?

The compound can be synthesized via condensation reactions of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, substituted benzimidazolones are often prepared by cyclizing 1,2-diaminobenzenes with urea or carbonyl diimidazole under acidic or thermal conditions . Optimized protocols may involve microwave-assisted synthesis or catalytic systems (e.g., ZnCl₂) to enhance yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches near 1700 cm⁻¹. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For complex cases, X-ray crystallography provides definitive structural resolution .

Q. What safety protocols apply to handling benzimidazolone derivatives in the lab?

While specific toxicity data for this compound is limited, analogous benzimidazolones require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 2,1,3-benzothiadiazole) for spill management and emergency procedures .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and pose validation . For example, derivatives like brorphine (a benzimidazolone analog) show opioid receptor binding, highlighting the scaffold’s versatility .

Q. How can contradictory biological activity data be resolved?

Discrepancies may arise from variations in substituent positioning, enantiomeric purity, or assay conditions. For instance, etaconazole (a triazole-containing benzimidazolone) exhibits fungicidal activity dependent on the 4-ethyl group’s stereochemistry . Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability (e.g., HPLC purity checks) .

Q. What strategies improve reaction yields in benzimidazolone synthesis?

Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, enable modular derivatization of the benzimidazolone core with triazole or thiazole moieties . Microwave irradiation reduces reaction times and byproduct formation .

Q. How do substituent modifications influence pharmacological properties?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, halogens) at the 5-position enhance metabolic stability, while 4-alkyl chains (e.g., ethyl) improve lipophilicity and membrane permeability. Compare analogs like 5-aminobenzimidazolone (dye intermediate) and 4-ethyl derivatives to map functional group effects .

Methodological Notes

  • Contradictory Data Analysis : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift calculators) to resolve structural ambiguities .
  • Regulatory Considerations : Monitor regulatory databases (e.g., EPA, NIH) for updates on controlled substance analogs, as seen with brorphine .

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